

Troubleshooting BKI-1369 insolubility in aqueous solutions

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Compound of Interest

Compound Name: BKI-1369

Cat. No.: B2862007

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Technical Support Center: BKI-1369

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing insolubility issues with the bumped kinase inhibitor, **BKI-1369**, in aqueous solutions. The following question-and-answer format directly addresses common challenges encountered during experimental work.

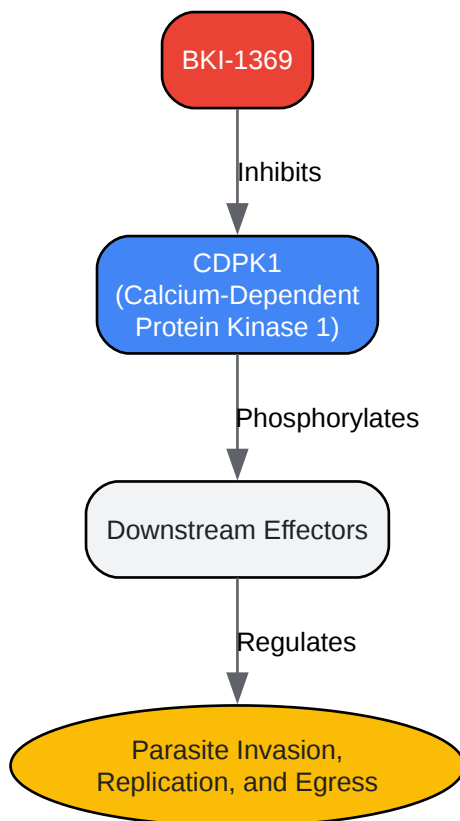
Compound Profile: BKI-1369

To effectively troubleshoot, it is crucial to understand the physicochemical properties of **BKI-1369**.

Property	Value	Source
Molecular Formula	C23H27N7O	[1]
Molecular Weight	417.51 g/mol	[1]
Compound Type	Bumped Kinase Inhibitor (BKI)	[2]
Primary Target	Calcium-Dependent Protein Kinase 1 (CDPK1)	[3][4]
Solubility in DMSO	50 mg/mL (119.76 mM)	[5]

BKI-1369 is a potent inhibitor of CDPK1, a key enzyme in the signaling pathways of various apicomplexan parasites.[3][4] Understanding this context is vital for experimental design.

BKI-1369 Mechanism of Action



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BKI-1369 inhibits the CDPK1 signaling pathway.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the recommended solvent for creating a high-concentration stock solution of **BKI-1369**?

Answer: Due to its limited aqueous solubility, a 100% Dimethyl Sulfoxide (DMSO) stock solution is recommended for **BKI-1369**. A concentration of 50 mg/mL in DMSO has been reported.[5]

Experimental Protocol: Preparation of a 10 mM **BKI-1369** Stock Solution in DMSO

- **Weighing:** Accurately weigh the desired amount of **BKI-1369** powder. For 1 mL of a 10 mM stock, you will need 4.175 mg of **BKI-1369** (Molecular Weight: 417.51 g/mol).
- **Dissolution:** Add the appropriate volume of 100% DMSO to the **BKI-1369** powder.
- **Solubilization:** Vortex the solution thoroughly to ensure complete dissolution. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.^[5]
- **Storage:** Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.^[2]^[5] For storage at -80°C, use within 6 months; for -20°C, use within 1 month.^[2]

Q2: My **BKI-1369** precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium. What should I do?

Answer: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous solution. The final concentration of DMSO may be too low to maintain the solubility of **BKI-1369**. The use of co-solvents and surfactants is often necessary.

Below are two established protocols for preparing **BKI-1369** in aqueous solutions for in vivo and in vitro experiments.

Experimental Protocols for Aqueous Solutions

Protocol 1: Formulation with PEG300 and Tween-80

This protocol yields a clear solution of ≥ 5 mg/mL.^[2]

- **Initial Mixture:** In a sterile tube, combine your **BKI-1369** DMSO stock solution with PEG300 in a 1:4 ratio (e.g., 100 μ L of 50 mg/mL **BKI-1369** in DMSO and 400 μ L of PEG300). Mix thoroughly.
- **Add Surfactant:** To the mixture from step 1, add Tween-80 to a final concentration of 5% of the total volume (e.g., 50 μ L). Mix until the solution is homogeneous.

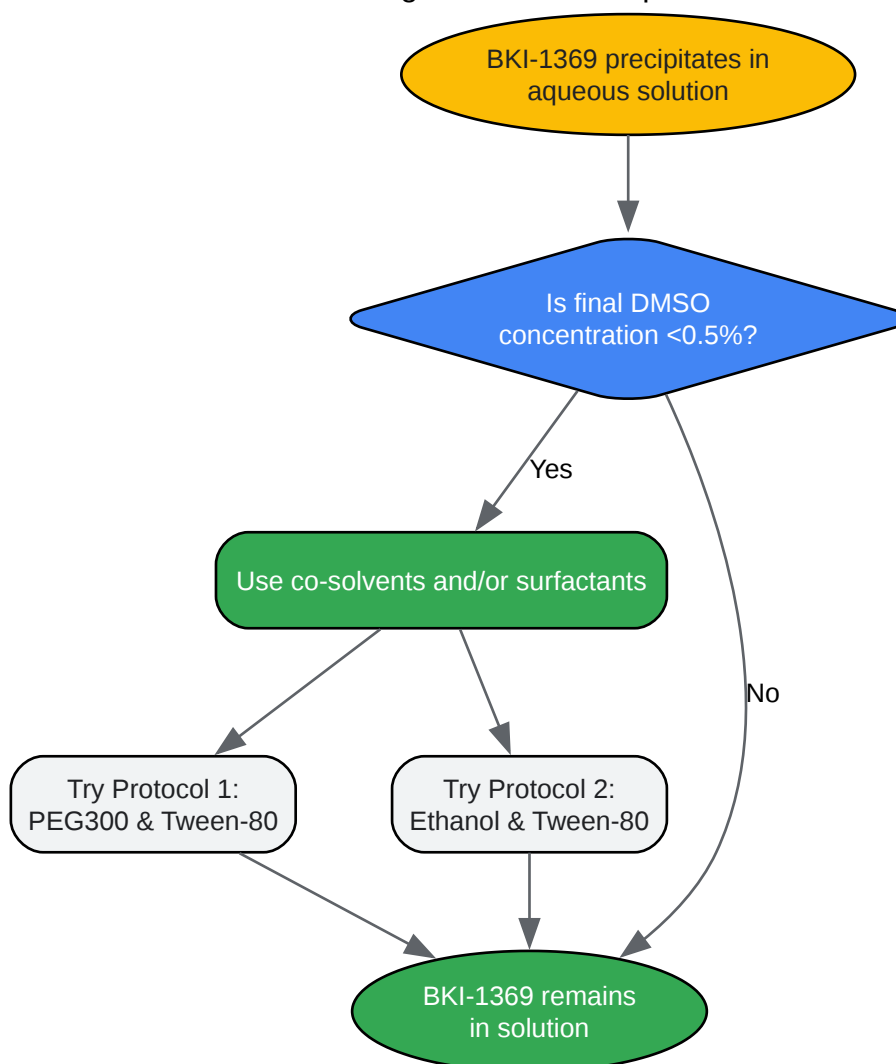
- Final Dilution: Add saline to adjust the final volume. For the example above, you would add 450 μ L of saline to reach a final volume of 1 mL.

Protocol 2: Formulation with Ethanol and Tween 80

This formulation has been used for in vivo studies in piglets.[\[3\]](#)[\[6\]](#)

- Solvent Preparation: Prepare a solvent mixture of 3% Tween 80, 7% ethanol, and 90% 0.9% NaCl (saline).[\[3\]](#)[\[6\]](#)
- Dissolution: Dissolve the fine powder of **BKI-1369** directly into the prepared solvent to achieve the desired final concentration (e.g., a 2.5% BKI solution).[\[3\]](#)

Troubleshooting BKI-1369 Precipitation



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A workflow for troubleshooting **BKI-1369** precipitation.

Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of **BKI-1369** from a study in piglets.

Parameter	Value	Condition	Source
Plasma Concentration (1st dose)	2.8 - 3.4 μ M	2 hours after a single 10 mg/kg oral dose	[7]
Plasma Concentration (9th dose)	10 μ M	After 9 consecutive doses, indicating accumulation	[7]
hERG Inhibition (IC50)	1.52 μ M	[2][7]	

Note on hERG Inhibition: **BKI-1369** has shown inhibitory activity on the hERG channel, which is a consideration for potential cardiotoxicity in human applications.[7] The therapeutic dosing in piglets resulted in free plasma concentrations that exceeded the measured IC50 for hERG inhibition.[7]

In Vitro Efficacy

Parameter	Value	Cell Line	Source
IC50	40 nM	IPEC-1 cells (inhibiting C. suis merozoite proliferation)	[3]
>95% Inhibition	200 nM	IPEC-1 cells (inhibiting C. suis merozoite proliferation)	[3]

This information should assist researchers in successfully preparing and using **BKI-1369** in their experiments and in understanding its basic mechanism of action and key characteristics. For any further issues, consulting the primary literature is always recommended.

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